![molecular formula C12H13N5 B6437744 2-cyclopropyl-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine CAS No. 2548996-75-2](/img/structure/B6437744.png)
2-cyclopropyl-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine
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Overview
Description
“2-cyclopropyl-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine” is a chemical compound that belongs to the class of organic compounds known as phenylimidazoles . It has been used in the synthesis of N4-Alkyl-N2-Phenyl-Pyrrolo [3,2-d]Pyrimidine-2,4-Diamine Derivatives .
Synthesis Analysis
The compound has been synthesized as part of a series of new N4-alkyl-N2-phenyl-pyrrolo [3,2-d]pyrimidine-2,4-diamine derivatives . The synthesis involves the incorporation of the 2,3-positions of pyrrole into the 5, 6-positions of N-phenylpyrimidin-2-amine . Different substituents were introduced into the N2-benzene ring, 4-NH2 and 5-NH position of the structure .Scientific Research Applications
Antitumor Activity
The compound has been used in the design and synthesis of new N4-Alkyl-N2-Phenyl-Pyrrolo[3,2-d]Pyrimidine-2,4-Diamine derivatives, which have shown promising antitumor activities . These derivatives have been evaluated against human breast cancer cells and human gastric cancer cells, with some showing superior antitumor activities than the positive control palbociclib .
CDK6 Inhibitory Activity
The derivatives of the compound have also been tested for their CDK6 inhibitory activities . CDK6 is a cyclin-dependent protein kinase, and inhibitors of CDK6 have been considered as promising targets for the treatment of cancers and other diseases .
Anti-Fibrosis Activity
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives, which could potentially include “2-cyclopropyl-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine”, have been designed, synthesized, and evaluated for their anti-fibrosis activities . Some of these compounds have shown better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
Synthesis of Complexes
Cyclopropylamine, a part of the compound, has been used in the synthesis of Pt(CPA)2(bis methylthiomethylenepropanedioate) and Pt(CPA)2(bis ethylthiomethylenepropanedioate) complexes .
Fungicidal Activity
The compound could potentially be used in the design and synthesis of pyrimidinamine derivatives, which have shown excellent fungicidal activity .
6. Development of Targeted Kinase Inhibitors (TKIs) The compound could potentially be used in the development of more potent and effective targeted kinase inhibitors (TKIs) . A series of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, have been successfully synthesized in three steps with high yields .
Mechanism of Action
Target of Action
The primary target of 2-cyclopropyl-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine is the Cyclin-Dependent Kinase 6 (CDK6) . CDK6 is a protein serine/threonine kinase that belongs to the CMGC family and plays crucial roles in the regulation of cell cycle and transcription .
Mode of Action
The compound interacts with CDK6 by inhibiting its activity . This interaction results in the disruption of the cell cycle, thereby inhibiting the proliferation of cells .
Biochemical Pathways
The inhibition of CDK6 affects the cell cycle regulation and transcription pathways . The downstream effects include the disruption of cell proliferation and potentially the induction of cell death .
Result of Action
The compound’s action results in significant anti-proliferative activities against human breast cancer cells and human gastric cancer cells . The most potent compound showed superior antitumor activities than the positive control palbociclib and good CDK6 inhibitory activity .
properties
IUPAC Name |
2-cyclopropyl-N-(pyrimidin-2-ylmethyl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5/c1-5-13-11(14-6-1)8-16-10-4-7-15-12(17-10)9-2-3-9/h1,4-7,9H,2-3,8H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBQIJUNVOIOOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=N2)NCC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-N-[(pyrimidin-2-yl)methyl]pyrimidin-4-amine |
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